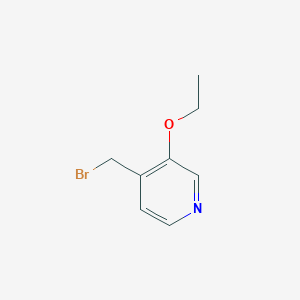

4-(Bromomethyl)-3-ethoxypyridine

Beschreibung

Eigenschaften

Molekularformel |

C8H10BrNO |

|---|---|

Molekulargewicht |

216.07 g/mol |

IUPAC-Name |

4-(bromomethyl)-3-ethoxypyridine |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5H2,1H3 |

InChI-Schlüssel |

BHTDDLIVLPPGAM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CN=C1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination Using N-Bromosuccinimide (NBS)

- Substrate: 4-methyl-3-ethoxypyridine (or analogues such as 4-methyl-3-methoxypyridine)

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: Chlorobenzene or certain carboxylic esters (avoiding toxic solvents like carbon tetrachloride)

- Conditions: Photochemical initiation with light exposure (wavelength 105–118 nm), temperature range -10 to 120 °C

- Mechanism: Radical bromination selectively at the benzylic methyl group

- Yields: High yields reported, ranging from 64% to 95% depending on substrate and conditions

- Advantages: Avoids use of highly toxic solvents; high selectivity for side chain bromination with negligible aromatic ring bromination.

Bromination Using Molecular Bromine under Diazotization Conditions

- Substrate: 4-methyl-3-aminopyridine (prepared as above)

- Reagents: Bromine, sodium nitrite, acid (e.g., hydrobromic acid)

- Conditions: Low temperature (-10 to 0 °C), controlled addition of bromine and sodium nitrite, pH adjusted to alkaline after diazotization

- Workup: Extraction with ethyl acetate, drying, and concentration

- Yields: Up to 95% molar yield of 4-methyl-3-bromopyridine (analogous to 4-(bromomethyl)-3-ethoxypyridine in methodology)

- Notes: This method involves diazotization of the amino group followed by bromination, suitable for functionalized pyridines.

Comparative Data Table of Bromination Methods

| Parameter | N-Bromosuccinimide (NBS) Method | Bromine/Diazonium Method |

|---|---|---|

| Substrate | 4-methyl-3-ethoxypyridine or analogues | 4-methyl-3-aminopyridine |

| Brominating Agent | N-Bromosuccinimide | Bromine |

| Solvent | Chlorobenzene, carboxylic esters | Aqueous acidic medium (HBr), ethyl acetate extraction |

| Temperature | -10 to 120 °C (photochemical) | -10 to 0 °C |

| Initiation | Light (photochemical) | Diazotization reaction |

| Selectivity | High for side-chain methyl bromination | High, via diazonium intermediate |

| Yield | 64–95% | Up to 95% |

| Safety Considerations | Avoids toxic solvents like carbon tetrachloride | Requires careful control of diazotization and pH |

| Industrial Applicability | Suitable for scale-up with safer solvents | Established method for functionalized pyridines |

Mechanistic Insights and Process Optimization

Photochemical Bromination: Radical bromination initiated by light exposure allows selective bromination at the benzylic position without affecting the aromatic pyridine ring. The use of chlorobenzene or carboxylic esters as solvents improves safety and environmental profile compared to traditional carbon tetrachloride solvents.

Diazotization-Bromination Route: Conversion of the amino group to a diazonium salt followed by substitution with bromide enables installation of bromine at the methyl position adjacent to the pyridine ring. The process requires stringent temperature control and pH regulation to maximize yield and minimize side reactions.

Summary of Research Findings

The NBS photochemical bromination method is a modern, efficient, and safer alternative to traditional bromination methods, achieving high yields and selectivity for 4-(bromomethyl)-3-ethoxypyridine derivatives without toxic solvents.

The diazotization and bromination approach, while classical, remains robust and provides high yields, particularly when starting from amino-functionalized pyridine derivatives. This method is well documented in patent literature and offers a reliable synthetic route.

Both methods have been optimized to minimize aromatic ring bromination and maximize side-chain bromination, critical for obtaining the desired bromomethyl product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)-3-ethoxypyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methyl-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-3-ethoxypyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-3-ethoxypyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, or other biomolecules. The ethoxy group may influence the compound’s solubility and reactivity, enhancing its interaction with specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Electronic Effects

- Bromomethyl vs. Bromo Groups: The bromomethyl group in 4-(Bromomethyl)-3-ethoxypyridine is more reactive in nucleophilic substitutions (e.g., alkylation or amination) compared to the bromo group in 4-Bromo-3-ethoxypyridine .

- Ethoxy vs.

Regioselectivity and Steric Considerations

- Substituent positions significantly influence reactivity. For instance, 3-Bromo-5-ethoxypyridine () exhibits different regioselectivity in cross-coupling reactions compared to 4-substituted analogs due to steric and electronic variations .

- The ethoxy group at the 3-position in 4-(Bromomethyl)-3-ethoxypyridine may sterically hinder reactions at the adjacent 4-position, a factor less pronounced in 4-Bromo-3-methoxypyridine .

Research Findings and Mechanistic Insights

- Microwave-Assisted Synthesis : demonstrates that bromomethyl-containing compounds achieve high yields (up to 100%) under microwave irradiation, suggesting efficient scalability for 4-(Bromomethyl)-3-ethoxypyridine derivatives .

- Electronic Effects on Reactivity : The electron-donating ethoxy group in 4-(Bromomethyl)-3-ethoxypyridine likely activates the pyridine ring toward electrophilic attack at the 2- or 6-positions, contrasting with bromo-substituted analogs that undergo halogen-directed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.